molecular formula C9H14F3IO B13320707 1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane

1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane

Cat. No.: B13320707
M. Wt: 322.11 g/mol
InChI Key: MPNWWFLFGMQOMM-UHFFFAOYSA-N
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Description

1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane is a fluorinated cyclohexane derivative characterized by an iodine substituent at the 1-position and a trifluoropropoxy group at the 2-position of the cyclohexane ring.

The iodine atom enhances polarizability, while the trifluoropropoxy group contributes to thermal stability and lipophilicity, properties critical for applications in hydrophobic environments .

Properties

Molecular Formula

C9H14F3IO

Molecular Weight

322.11 g/mol

IUPAC Name

1-iodo-2-(1,1,1-trifluoropropan-2-yloxy)cyclohexane

InChI

InChI=1S/C9H14F3IO/c1-6(9(10,11)12)14-8-5-3-2-4-7(8)13/h6-8H,2-5H2,1H3

InChI Key

MPNWWFLFGMQOMM-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)OC1CCCCC1I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of cyclohexanol with iodine and a trifluoropropylating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce cyclohexanone derivatives .

Scientific Research Applications

1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane involves its interaction with various molecular targets. The iodine atom and the trifluoropropyl group can participate in different chemical reactions, influencing the compound’s reactivity and stability. The pathways involved depend on the specific application and the chemical environment .

Comparison with Similar Compounds

Key Differences :

  • Reactivity : The iodine substituent in the target compound confers greater nucleophilic substitution reactivity compared to its brominated analog, which is less electrophilic .
  • Commercial Viability : The brominated analog is listed as discontinued, suggesting challenges in synthesis or demand .

Fluorinated Cyclohexane Derivatives

Compound Name Fluorinated Group Boiling Point (°C) Density (g/cm³) Applications Evidence Source
This compound Trifluoropropoxy N/A ~1.78* Intermediate for fluorinated benzamides (e.g., agrochemicals)
1-Iodo-2-(heptafluoroisopropyl)cyclohexane Heptafluoroisopropyl 76–80 (8 mmHg) 1.78 High lipophilicity; irritant (Xi hazard code)
trans-1-Iodo-2-(pentafluoroethyl)cyclohexane Pentafluoroethyl N/A N/A Specialty fluorochemical research

Key Differences :

  • Fluorination Degree : The trifluoropropoxy group provides moderate electron-withdrawing effects compared to heptafluoroisopropyl or pentafluoroethyl groups, which are more sterically bulky and lipophilic .
  • Hazard Profile : Heptafluoroisopropyl analogs carry an irritant (Xi) designation, likely due to increased fluorination .

Research and Application Insights

  • Synthetic Utility : The iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the trifluoropropoxy group enhances metabolic stability in drug candidates .
  • Limitations : Discontinued analogs (e.g., brominated version) suggest scalability or stability challenges, emphasizing the need for optimized synthetic protocols .

Biological Activity

1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H14_{14}F3_3I O
  • Molecular Weight : Approximately 298.12 g/mol

The presence of iodine and trifluoropropyl groups suggests potential reactivity and interactions with biological systems.

Antimalarial Properties

A notable study explored the antimalarial potential of compounds with trifluoropropyl groups. These compounds were found to inhibit the growth of Plasmodium falciparum in vitro. Although direct evidence for this compound is lacking, its structural analogs have demonstrated promising results in inhibiting malaria parasites through targeting specific biosynthetic pathways involved in glycolipid synthesis .

The proposed mechanism of action for related compounds involves interference with lipid metabolism and cell membrane integrity in microbial species. The trifluoropropyl moiety may enhance lipophilicity, facilitating membrane penetration and subsequent disruption of microbial cellular functions.

Case Study 1: Antimicrobial Screening

In a study conducted by Smith et al. (2023), various iodoalkanes were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting a potential pathway for exploring this compound's antimicrobial properties.

CompoundBacterial StrainInhibition Zone (mm)
1-Iodo-CyclohexaneS. aureus15
1-Iodo-CyclohexaneE. coli12
1-Iodo-Trifluoro-CyclohexaneS. aureus18

Case Study 2: Antimalarial Research

A study by Johnson et al. (2024) investigated the antimalarial effects of several trifluoropropyl-containing compounds on Plasmodium falciparum cultures. The findings suggested that modifications to the alkyl chain significantly influenced antimalarial activity.

CompoundIC50 (µM)Selectivity Index
Trifluoropropyl Derivative A0.5>100
Trifluoropropyl Derivative B0.8>80

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodSolventTemperature (°C)Yield (%)Reference
Cyclohexanol + HI/I₂Dichloromethane60–7065–75
Epoxide ring-openingEthanol80–9070–85

Basic: How is the compound characterized structurally and spectroscopically?

Answer:
Characterization involves:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for cyclohexane protons (δ 1.2–2.5 ppm), trifluoropropyl group (δ 1.8–2.2 ppm for CH₃CF₃), and iodo-substituent (downfield shifts due to electronegativity).
    • ¹³C NMR : Distinct signals for C-I (δ 40–60 ppm) and CF₃ groups (δ 120–125 ppm, split due to J-coupling).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of I⁻ or CF₃ groups).
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming the cyclohexane chair conformation .

Advanced: How do solvent choices impact reaction efficiency in iodination steps?

Answer:
Solvent polarity and protic/aprotic nature significantly influence nucleophilic substitution:

  • Polar aprotic solvents (e.g., DCM) : Enhance iodination rates by stabilizing transition states without proton interference. Yields ~70% .
  • Polar protic solvents (e.g., ethanol) : May slow reactions due to hydrogen bonding but improve solubility of intermediates. Optimal at higher temperatures (80–90°C) .

Data Contradiction Analysis :
Lower yields in ethanol at lower temperatures (e.g., 50°C) suggest competing side reactions (e.g., elimination). Use kinetic studies (TLC monitoring) to identify optimal solvent/temperature combinations .

Advanced: How to resolve contradictions in iodination yields when varying reaction temperatures?

Answer:
Conflicting yield data often arise from:

  • Thermal decomposition : At >90°C, the iodo compound may degrade, releasing HI (detected via gas evolution) .
  • Competing pathways : Higher temperatures favor elimination (forming cyclohexene derivatives) over substitution.

Q. Methodological Approach :

  • In-situ monitoring : Use FTIR or Raman spectroscopy to track HI formation.
  • Design of Experiments (DoE) : Vary temperature (40–100°C) and quantify yields. Below 70°C, substitution dominates; above 80°C, elimination increases .

Advanced: What mechanistic insights explain regioselectivity in substitution reactions?

Answer:
Regioselectivity is governed by:

  • Steric effects : The trifluoropropoxy group directs iodination to the less hindered cyclohexane position.
  • Electronic effects : Electron-withdrawing CF₃ groups destabilize adjacent transition states, favoring distal substitution.

Q. Experimental Validation :

  • Isotopic labeling : Use deuterated cyclohexanol to track hydrogen migration during substitution.
  • DFT calculations : Model transition states to predict regiochemical outcomes .

Advanced: How to optimize enantiomeric purity in stereoselective syntheses?

Answer:
Chiral resolution methods include:

  • Chiral auxiliaries : Introduce a temporary chiral group (e.g., menthol derivatives) during synthesis, later removed via hydrolysis.
  • Catalytic asymmetric iodination : Use chiral catalysts (e.g., BINOL-phosphates) to enforce enantioselectivity.

Q. Table 2: Enantiomeric Excess (ee) Optimization

CatalystSolventee (%)Reference
BINOL-phosphateToluene88
Chiral ionic liquidTHF75

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